3-Bromo-5-(ethoxymethyl)pyridine
Overview
Description
3-Bromo-5-(ethoxymethyl)pyridine: is an organic compound with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.075 g/mol . It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the third position and an ethoxymethyl group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(ethoxymethyl)pyridine typically involves the bromination of 5-(ethoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(ethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF) or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
3-Bromo-5-(ethoxymethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(ethoxymethyl)pyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an ethoxymethyl group.
3-Bromo-5-(methoxymethyl)pyridine: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
3-Chloro-5-(ethoxymethyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-5-(ethoxymethyl)pyridine is unique due to the presence of both a bromine atom and an ethoxymethyl group, which confer specific reactivity and properties. The combination of these functional groups allows for versatile applications in various chemical reactions and research fields .
Properties
IUPAC Name |
3-bromo-5-(ethoxymethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSZPZCBIDGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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